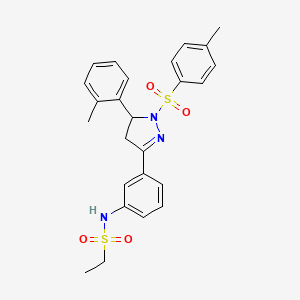

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-21-10-7-9-20(16-21)24-17-25(23-11-6-5-8-19(23)3)28(26-24)34(31,32)22-14-12-18(2)13-15-22/h5-16,25,27H,4,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCANLRWHUATHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium, depending on the specific conditions required for the desired substitution pattern on the pyrazole ring.

Introduction of the Tolyl Group: The tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where toluene is reacted with an appropriate electrophile in the presence of a Lewis acid catalyst such as aluminum chloride.

Tosylation: The tosyl group is introduced by reacting the intermediate compound with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Final Coupling: The final step involves coupling the tosylated pyrazole derivative with ethanesulfonamide under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tolyl group, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the tosyl group, converting it to a thiol or sulfide.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, sulfides

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multi-step reactions that incorporate tosylation and pyrazole formation. The compound's structure has been elucidated through advanced techniques such as X-ray crystallography, which confirms its molecular arrangement and functional groups.

Key Synthesis Steps:

- Tosylation of Pyrazole: The initial step involves the tosylation of pyrazole derivatives to enhance their reactivity.

- Formation of Ethanesulfonamide: The final product is achieved by coupling the tosylated pyrazole with an appropriate sulfonamide precursor.

Medicinal Chemistry Applications

This compound exhibits promising pharmacological properties:

Anticancer Activity

Recent studies have indicated that derivatives of this compound possess significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Research has demonstrated that sulfonamide derivatives can exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Material Science Applications

The unique structural features of this compound lend themselves to applications in material science:

Polymer Chemistry

This compound can serve as a monomer or additive in polymer synthesis, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been shown to improve performance in various applications .

Nanotechnology

The ability to modify the surface properties of nanoparticles using this compound opens avenues for developing targeted drug delivery systems. Functionalized nanoparticles can enhance bioavailability and reduce side effects in therapeutic applications .

Table 1: Synthesis Conditions for this compound

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Tosyl chloride, Pyrazole derivative | DMF, RT | 85% |

| 2 | Ethanesulfonamide | DMF, Heat | 90% |

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF7 | 12 | Apoptosis Induction |

| B | A549 | 15 | Cell Cycle Arrest |

Case Study 1: Anticancer Screening

A series of derivatives based on the core structure were screened against breast cancer cell lines (MCF7). The results indicated that modifications at the phenolic positions significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Polymer Enhancement

In a study focused on improving polymer composites, the incorporation of this compound resulted in a notable increase in tensile strength and thermal stability, showcasing its utility in advanced material applications .

Mechanism of Action

The mechanism of action of N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The tosyl group could play a role in enhancing the compound’s binding affinity through hydrophobic interactions, while the pyrazole ring might interact with the active site of the target protein.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Pyrazoline-Sulfonamide Derivatives

Key Structural and Functional Differences

Substituent Effects on Bioactivity :

- Halogenated analogs (e.g., chlorine/fluorine in ) exhibit stronger enzyme inhibition due to electron-withdrawing effects, enhancing binding to targets like viral polymerases.

- Ethoxy/methoxy groups (e.g., 2-ethoxyphenyl in ) improve pharmacokinetic properties by balancing hydrophobicity and solubility.

- Tosyl vs. benzoyl groups : Tosyl (p-toluenesulfonyl) in the target compound provides greater steric hindrance and metabolic stability compared to benzoyl derivatives .

Synthesis and Physicochemical Properties :

- Compounds with chloro substituents (e.g., ) show higher melting points (>120°C) due to increased crystallinity.

- Ethanesulfonamide vs. methanesulfonamide : The longer ethyl chain in the target compound may enhance membrane permeability compared to methyl analogs .

Computational and Experimental Data :

- Stability in docking studies : All analogs in exhibited RMSD values ≤3.93 Å, suggesting stable ligand-target complexes.

- ADMET profiles : Methanesulfonamide derivatives (e.g., ) showed lower toxicity risks compared to halogenated compounds, which may require optimization for clinical use .

Research Tools and Methodologies

- Structural elucidation : Techniques like FTIR, NMR, and MS (e.g., 70 eV MS in ) are standard for confirming pyrazoline-sulfonamide structures.

- Computational analysis : Programs like SHELX (for crystallography ) and Multiwfn (for electronic property analysis ) are critical for studying molecular interactions and stability.

Biological Activity

N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a pyrazole derivative, which is known for various biological activities. The synthesis typically involves the reaction of tosylated pyrazole derivatives with phenyl-substituted ethanesulfonamides under controlled conditions. A typical synthetic route includes:

-

Reagents :

- Tosylated pyrazole

- Phenyl-substituted ethanesulfonamide

- Base (e.g., potassium carbonate)

- Solvent (e.g., DMF)

- Reaction Conditions : The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, BET bromodomain inhibitors have shown efficacy in reducing cell viability in various cancer cell lines, including prostate and neuroblastoma cells.

- Mechanism of Action : These compounds often function by inhibiting specific proteins involved in cancer cell proliferation and survival, such as BRD4 and c-Myc. By blocking these interactions, they can induce apoptosis and cell cycle arrest.

Inhibition Studies

In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cells at low micromolar concentrations. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MV4;11 | < 1 | BET inhibition |

| JQ1 (a related compound) | PC3 | < 0.5 | c-Myc suppression |

Case Studies

Case Study 1: Neuroblastoma Cell Lines

A study assessed the cytotoxic effects of this compound on neuroblastoma cells. The results indicated a significant reduction in cell viability when treated with the compound in combination with other anticancer agents.

Case Study 2: Prostate Cancer

In another investigation focusing on prostate cancer models, the compound was shown to suppress tumor growth significantly without inducing notable toxicity in surrounding tissues. This suggests a favorable therapeutic index for potential clinical applications.

Q & A

Q. What are the optimal synthetic routes for N-(3-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

- Methodological Answer : The synthesis typically involves two key steps:

- Pyrazole Ring Formation : Cyclization of a β-keto ester derivative with hydrazine under acidic/basic conditions. For example, refluxing in ethanol with catalytic HCl achieves cyclization .

- Sulfonylation : Introducing the tosyl (p-toluenesulfonyl) and ethanesulfonamide groups via nucleophilic substitution. Use triethylamine as a base to deprotonate the pyrazole nitrogen, followed by reaction with tosyl chloride and ethanesulfonyl chloride in anhydrous dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended for isolating high-purity product.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent integration and regiochemistry of the pyrazole ring .

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) resolves absolute configuration and torsional angles. For example, SHELXL refines twinned data efficiently, critical for sulfonamide-containing structures .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling address discrepancies in observed vs. predicted biological activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2 for sulfonamide derivatives). Adjust force fields to account for sulfone group polarization .

- MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS/AMBER) to assess binding stability. Compare results with experimental IC₅₀ values from enzyme inhibition assays to resolve contradictions .

Q. What strategies resolve low yields during the pyrazole cyclization step?

- Methodological Answer :

- Reaction Optimization : Screen Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to catalyze cyclization. Evidence shows ZnCl₂ increases yield by 20% in analogous syntheses .

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes under 150 W microwave irradiation, minimizing side-product formation .

- In-Situ Monitoring : Use FT-IR or Raman spectroscopy to track β-keto ester consumption and optimize termination points.

Q. How does steric hindrance from the o-tolyl group impact crystallization?

- Methodological Answer :

- Crystallization Screening : Use PEG-based precipitants to overcome poor crystal growth. For twinned crystals (common with bulky substituents), apply SHELXL’s TWIN/BASF commands during refinement .

- Thermal Analysis : DSC/TGA identifies polymorphic transitions. Slow cooling (0.5°C/min) from DMF/water mixtures often yields diffraction-quality crystals.

Q. What mechanistic insights explain sulfonamide group instability under acidic conditions?

- Methodological Answer :

- Kinetic Studies : Conduct pH-dependent stability assays (HPLC monitoring). Sulfonamide hydrolysis follows first-order kinetics at pH < 3 due to protonation of the sulfonyl oxygen .

- Protection Strategies : Introduce tert-butyl or benzyl groups on the sulfonamide nitrogen during synthesis, then deprotect post-cyclization using TFA .

Data Contradiction Analysis

Q. How to reconcile conflicting SAR data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites in plasma. For example, oxidative metabolites of analogous pyrazoles show enhanced activity in vivo .

- Protein Binding Assays : Measure compound binding to serum albumin (SPR/equilibrium dialysis) to assess bioavailability discrepancies .

Q. Why do DFT-calculated dipole moments differ from experimental values?

- Methodological Answer :

- Basis Set Selection : Recalculate using B3LYP/6-311++G(d,p) with solvent (DMSO) corrections via PCM model. Overestimation often arises from gas-phase approximations .

- Experimental Validation : Measure dipole moments via dielectric constant analysis in solution (e.g., benzene/dioxane mixtures) to cross-validate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.